1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.24162724 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those with structures related to "1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have shown that modifications to the benzamide moiety, such as introducing bulky groups or substituting with an alkyl or phenyl group, can significantly enhance anti-AChE activity. This research suggests potential applications in developing antidementia agents due to the compounds' ability to increase acetylcholine content in the brain, indicative of their therapeutic potential for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonist Activity
In another study, derivatives bearing a similarity to "this compound" were synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds, particularly those with modifications to their piperidine moiety, displayed favorable pharmacological profiles for gastrointestinal motility, highlighting their potential as prokinetic agents. However, challenges such as low oral bioavailability due to poor intestinal absorption rates were noted, guiding future structural optimization efforts (Sonda et al., 2003).
Synthesis and Bioactivity of Benzamide Derivatives
Further research into the synthesis and bioactivity of benzamide derivatives and their metal complexes has revealed potential antibacterial applications. Studies showed that copper complexes of new benzamides exhibited enhanced antibacterial activity compared to their ligand counterparts and standard antibiotics against various bacteria. This suggests the utility of these compounds in developing new antibacterial agents with potential clinical applications (Khatiwora et al., 2013).
Properties
IUPAC Name |
1-benzyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c29-24(21-13-17-27(18-14-21)19-20-7-3-1-4-8-20)26-23-11-9-22(10-12-23)25(30)28-15-5-2-6-16-28/h1,3-4,7-12,21H,2,5-6,13-19H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQJZKYEVTZPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.